4-Ethoxy-5-fluoro-2-methoxybenzoic acid

Description

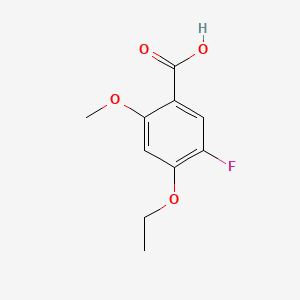

4-Ethoxy-5-fluoro-2-methoxybenzoic acid is a substituted benzoic acid derivative with a molecular formula of C₁₀H₁₁FO₄ (calculated based on substituent positions). The compound features three distinct substituents on the aromatic ring:

- Ethoxy group (-OCH₂CH₃) at position 4,

- Fluoro group (-F) at position 5,

- Methoxy group (-OCH₃) at position 2.

The carboxylic acid (-COOH) at position 1 contributes to its acidic properties, while the electron-donating alkoxy groups (ethoxy and methoxy) and the electron-withdrawing fluoro group modulate its electronic and steric characteristics. This structural complexity makes it a candidate for pharmaceutical and agrochemical research, particularly in drug design where substituent positioning influences bioactivity and pharmacokinetics .

Properties

Molecular Formula |

C10H11FO4 |

|---|---|

Molecular Weight |

214.19 g/mol |

IUPAC Name |

4-ethoxy-5-fluoro-2-methoxybenzoic acid |

InChI |

InChI=1S/C10H11FO4/c1-3-15-9-5-8(14-2)6(10(12)13)4-7(9)11/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

BCGFZSMJLRGFAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)OC)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of a precursor compound, followed by reduction, diazotization, and hydrolysis . Another approach involves sequential bromination, azido replacement, and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethoxy-5-fluoro-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy, fluoro, and methoxy groups on the benzene ring influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and properties of 4-Ethoxy-5-fluoro-2-methoxybenzoic acid compared to related benzoic acid derivatives:

Key Comparisons:

Substituent Effects on Acidity The 4-ethoxy group in the target compound reduces the acidity of the -COOH group compared to derivatives with electron-withdrawing substituents (e.g., -F in position 2). For instance, 2-Fluoro-5-methoxybenzoic acid (pKa ~2.8) is more acidic than the target compound due to the electron-withdrawing fluoro group at position 2 . The amino group in 4-Amino-2-fluoro-5-methoxybenzoic acid (pKa ~4.5) further decreases acidity compared to alkoxy-substituted analogs, as -NH₂ is a stronger electron donor .

Lipophilicity and Bioavailability The ethoxy group (larger than methoxy) increases lipophilicity (logP ~2.1 estimated), enhancing membrane permeability compared to 4-Amino-2-fluoro-5-methoxybenzoic acid (logP ~1.3) . The fluoro group at position 5 improves metabolic stability by resisting oxidative degradation, a feature shared with 2-Ethoxy-5-fluorobenzoic acid .

Synthetic Accessibility 2-Ethoxy-5-fluorobenzoic acid is synthesized via direct alkylation of hydroxy precursors, while the target compound requires multi-step protection/deprotection strategies due to three substituents . 4-Amino-2-fluoro-5-methoxybenzoic acid involves nitration and reduction steps to introduce the amino group, which adds complexity compared to alkoxy substitutions .

Biological Activity 4-Amino-2-fluoro-5-methoxybenzoic acid exhibits kinase inhibition properties, attributed to the -NH₂ group’s hydrogen-bonding capability . The target compound’s ethoxy and methoxy groups may enhance binding to hydrophobic enzyme pockets, though specific bioactivity data remain understudied.

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-5-fluoro-2-methoxybenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A common approach is coupling halogenated intermediates (e.g., fluorinated precursors) with alkoxy groups under nucleophilic substitution conditions. For example, ethoxy and methoxy groups can be introduced via Williamson ether synthesis or using alkyl halides in the presence of a base like NaH. Catalytic hydrogenation or acid hydrolysis may follow to deprotect intermediates. Purity optimization requires careful control of reaction stoichiometry, temperature (e.g., reflux conditions for side-chain coupling), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR identifies substituent patterns (e.g., methoxy singlet at ~3.8 ppm, ethoxy triplet at ~1.3 ppm).

- ¹³C NMR confirms carbonyl (C=O at ~170 ppm) and aromatic carbons.

- 19F NMR verifies fluorine position and electronic environment.

Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹). Cross-referencing with authentic standards or computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can conflicting bioactivity data for fluorinated benzoic acid derivatives be resolved in receptor-binding studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms) or compound stability. To resolve discrepancies:

Standardize Assays : Use identical cell lines (e.g., HEK293 for dopamine D2 receptors) and control for metabolic degradation via LC-MS stability tests.

Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; outliers may indicate impurities or off-target effects.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses with receptor crystal structures (e.g., 5-HT3 PDB: 6NP0).

Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics or calcium flux assays for functional activity .

Q. What strategies improve the regioselectivity of fluorine substitution in multi-methoxy benzoic acid derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions:

- Electrophilic Fluorination : Use N-fluoropyridinium salts with electron-donating groups (e.g., methoxy) to direct fluorine to meta/para positions.

- Directed Ortho-Metalation (DoM) : Employ TMPLi (2,2,6,6-tetramethylpiperidinyl lithium) to deprotonate specific positions before fluorination.

- Protection/Deprotection : Temporarily protect reactive hydroxyl groups as acetates to block undesired substitution.

Monitor reaction progress with TLC (silica plates) and optimize solvent polarity (e.g., DMF for polar intermediates) .

Q. How do steric and electronic effects of substituents influence the acid dissociation constant (pKa) of this compound?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -F) decrease pKa by stabilizing the deprotonated form. The ortho-methoxy group exerts steric hindrance, slightly increasing pKa due to reduced solvation.

- Measurement : Use potentiometric titration in aqueous ethanol (20% v/v) with a glass electrode. Compare with Hammett σ constants for substituents (σ_meta-F = 0.34, σ_para-OEt = -0.25).

- Computational Prediction : Apply QSPR models (e.g., COSMO-RS) to correlate substituent parameters with experimental pKa values .

Experimental Design & Troubleshooting

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermic Reactions : Gradual addition of reagents (e.g., alkyl halides) under cooling (0–5°C) prevents runaway reactions.

- Byproduct Formation : Use scavenger resins (e.g., QuadraSil® AP for halide removal) or switch to flow chemistry for better heat/mass transfer.

- Crystallization Issues : Seed with pure crystals and optimize cooling rates. For polymorph control, use solvent mixtures (e.g., acetone/water) .

Q. How can researchers differentiate between hydrolysis and oxidation degradation pathways in fluorinated benzoic acid derivatives?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated conditions:

- Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h. Monitor via HPLC for carboxylic acid byproducts.

- Oxidation : 3% H₂O₂ at 40°C. Check for quinone formation via UV-Vis (λ ~400 nm).

- Isotope Labeling : Use ¹⁸O-water to trace hydrolysis pathways in LC-MS.

- Radical Traps : Add BHT (butylated hydroxytoluene) to suppress oxidation; reduced degradation confirms radical-mediated pathways .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particles.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Refer to SDS for first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.